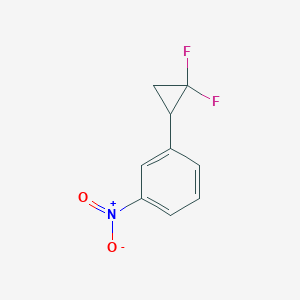

1-(2,2-Difluorocyclopropyl)-3-nitrobenzene

Description

1-(2,2-Difluorocyclopropyl)-3-nitrobenzene is an organic compound that features a cyclopropyl ring substituted with two fluorine atoms and a nitrobenzene moiety

Properties

IUPAC Name |

1-(2,2-difluorocyclopropyl)-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO2/c10-9(11)5-8(9)6-2-1-3-7(4-6)12(13)14/h1-4,8H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSYAKDQQWWHLKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,2-Difluorocyclopropyl)-3-nitrobenzene typically involves the cyclopropanation of suitable precursors followed by nitration. One common method involves the reaction of 2,2-difluorocyclopropyl derivatives with nitrobenzene under specific conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2,2-Difluorocyclopropyl)-3-nitrobenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions.

Scientific Research Applications

1-(2,2-Difluorocyclopropyl)-3-nitrobenzene has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,2-Difluorocyclopropyl)-3-nitrobenzene involves its interaction with specific molecular targets. The presence of the difluorocyclopropyl group can influence the compound’s reactivity and interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

1-(2,2-Difluorocyclopropyl)-3-nitrobenzene can be compared with other similar compounds such as:

- 1-(2,2-Difluorocyclopropyl)-2-nitrobenzene

- 1-(2,2-Difluorocyclopropyl)-4-nitrobenzene These compounds share the difluorocyclopropyl group but differ in the position of the nitro group on the benzene ring. The unique positioning of the nitro group in this compound can lead to different reactivity and applications.

Biological Activity

1-(2,2-Difluorocyclopropyl)-3-nitrobenzene is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The structure of this compound can be described as follows:

- Molecular Formula : C9H7F2N1O2

- Molecular Weight : 201.15 g/mol

- Functional Groups : Nitro group (-NO2), difluorocyclopropyl group

The presence of the nitro group is significant as it influences the compound's biological activity through redox reactions and interactions with biomolecules.

1. Antimicrobial Activity

Nitro compounds, including this compound, are known for their antimicrobial properties. The nitro group can be reduced to form reactive intermediates that bind to DNA, leading to cell death. This mechanism is particularly effective against various pathogens, including bacteria and protozoa. For instance:

- Mechanism : Reduction of the nitro group leads to the formation of toxic intermediates that interact with microbial DNA.

- Examples of Activity : Studies have shown that similar nitro compounds exhibit activity against Helicobacter pylori and Mycobacterium tuberculosis .

2. Anti-Inflammatory Activity

Nitro-containing compounds also exhibit anti-inflammatory effects. The nitro group can modulate inflammatory pathways by influencing the activity of enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).

- Mechanism : Nitro compounds can inhibit key inflammatory mediators, reducing the production of pro-inflammatory cytokines.

- Research Findings : Compounds with similar structures have been reported to inhibit COX-2 and iNOS effectively .

Table 1: Biological Activities of this compound Compared to Related Compounds

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Moderate | Significant | TBD |

| Metronidazole | High | Low | 0.5 |

| Nitrofurantoin | High | Moderate | 0.8 |

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of various nitro compounds, including this compound. The results indicated that while the compound showed moderate activity against Staphylococcus aureus, it was less effective against Escherichia coli. This suggests a potential for targeted applications in treating specific bacterial infections.

Case Study 2: Anti-inflammatory Properties

In another study focusing on anti-inflammatory properties, researchers evaluated the effect of this compound on cytokine production in vitro. The compound significantly reduced levels of TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential use in inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.